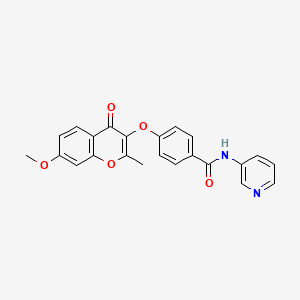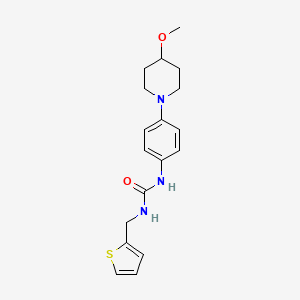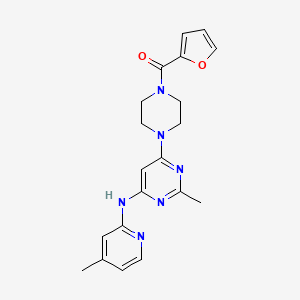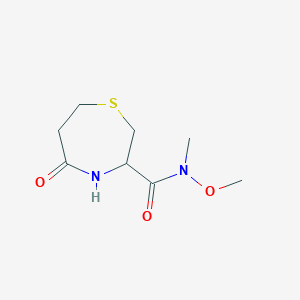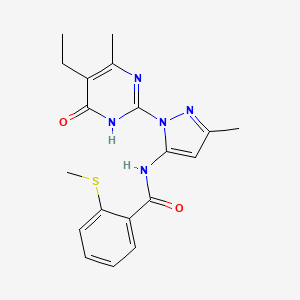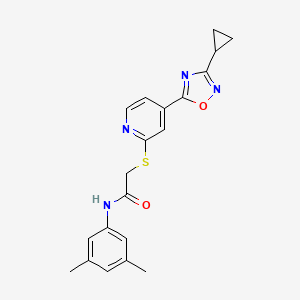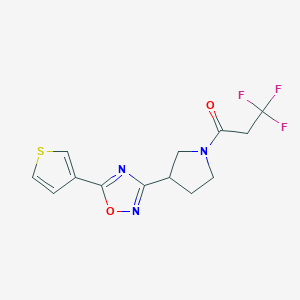![molecular formula C7H12ClNO2 B2446915 2-Aminobicyclo[3.1.0]hexane-2-carboxylic acid hydrochloride CAS No. 2230807-75-5](/img/structure/B2446915.png)
2-Aminobicyclo[3.1.0]hexane-2-carboxylic acid hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-Aminobicyclo[3.1.0]hexane-2-carboxylic acid hydrochloride” is a chemical compound with the molecular formula C7H11NO2.ClH . It is a powder that is stored at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H11NO2.ClH/c8-7(6(9)10)2-1-4-3-5(4)7;/h4-5H,1-3,8H2,(H,9,10);1H . This code represents the compound’s molecular structure, including the arrangement of atoms and the bonds between them.Wissenschaftliche Forschungsanwendungen
1. Synthesis and Stereochemistry
- Stereoselective Synthesis : 2-Aminobicyclo[3.1.0]hexane-2-carboxylic acid hydrochloride has been synthesized stereoselectively, with various studies focusing on achieving high stereochemical control. For instance, a stereoselective synthesis method using Corey-Link methodology was developed to create the amino acid stereogenic center (Pedregal & Prowse, 2002). Moreover, an efficient synthesis process starting with cyclopentane or cyclohexanecarboxylic acid has been accomplished, highlighting its importance in stereochemistry (Ohfune et al., 2003).
2. Biological Activity and Receptor Agonism
- Metabotropic Glutamate Receptor Agonist : This compound acts as a potent and selective group 2 metabotropic glutamate receptor agonist, which is significant for its potential therapeutic applications. The constrained structure of this compound aids in its interaction with metabotropic glutamate receptors, offering insights into the design of receptor-specific drugs (Monn et al., 1997).
3. Pharmacokinetic Improvement and Prodrug Development
- Prodrug Strategy for Improved Bioavailability : Prodrugs of this compound have been developed to improve its oral bioavailability. One such example is LY544344, which demonstrated a significant increase in brain, plasma, and cerebrospinal fluid levels after oral administration, compared to the parent compound (Rorick-Kehn et al., 2006).
4. Applications in Neuropharmacology
- Anticonvulsant and Anxiolytic Properties : The compound exhibits anticonvulsant and anxiolytic properties, making it a valuable tool for neurological and psychiatric research. Its oral activity and specificity for metabotropic glutamate receptors open pathways for studying compounds of this class in humans (Monn et al., 1997).
Safety and Hazards
The compound has been classified with the signal word “Warning” and is associated with the hazard statements H315, H319, and H335 . These statements indicate that the compound can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
Eigenschaften
IUPAC Name |
2-aminobicyclo[3.1.0]hexane-2-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2.ClH/c8-7(6(9)10)2-1-4-3-5(4)7;/h4-5H,1-3,8H2,(H,9,10);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKOOXLMSMPBKPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2C1C2)(C(=O)O)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-benzyl-N-(cyanomethyl)-6-oxo-1,6-dihydro-[2,4'-bipyridine]-5-carboxamide](/img/structure/B2446832.png)
![1-(6,7-Dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperidine-4-carboxamide](/img/structure/B2446833.png)

![N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-4-nitrobenzamide](/img/structure/B2446835.png)
